4-(Acetylamino)phenyl methyl(phenyl)carbamate
Description
Properties
IUPAC Name |
(4-acetamidophenyl) N-methyl-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTILJIFLOKCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility characteristics of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in water vs organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 4-(Acetylamino)phenyl methyl(phenyl)carbamate , a lipophilic derivative of paracetamol (acetaminophen). Designed structurally to mask the phenolic hydroxyl group, this compound exhibits a distinct solubility inversion compared to its parent molecule. While paracetamol possesses moderate water solubility due to hydrogen bonding capabilities, the methyl(phenyl)carbamate moiety introduces significant hydrophobicity, rendering the derivative practically insoluble in aqueous media while enhancing solubility in polar aprotic and chlorinated organic solvents. This guide details the thermodynamic drivers of this behavior and provides validated protocols for empirical determination.
Chemical Architecture & Physicochemical Basis
To understand the solubility characteristics, we must first deconstruct the molecular architecture. The compound is effectively a "masked" paracetamol, where the metabolically vulnerable phenolic hydroxyl is esterified with
Structural Deconstruction
-
Core Scaffold: 4-Acetamidophenyl (Paracetamol moiety). Contains an amide group capable of hydrogen bond donation (NH) and acceptance (C=O).
-
Lipophilic Shield: Methyl(phenyl)carbamate. The oxygen is bonded to a carbonyl, which is attached to a nitrogen bearing a methyl group and a phenyl ring.
-
Effect 1 (H-Bonding): The phenolic -OH donor is removed. The carbamate nitrogen is fully substituted (tertiary), removing another potential H-bond donor.
-
Effect 2 (Steric/Lipophilic): The addition of an aromatic phenyl ring and a methyl group significantly increases the Van der Waals surface area and the octanol-water partition coefficient (LogP).
-
Predictive Parameters (SAR Analysis)
Based on Structure-Activity Relationships (SAR) with paracetamol and phenyl carbamates:
| Property | Paracetamol (Parent) | 4-(Acetylamino)phenyl methyl(phenyl)carbamate | Impact on Solubility |
| LogP (Octanol/Water) | ~0.46 | ~2.8 – 3.4 (Estimated) | Drastic reduction in aqueous solubility. |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | 1 (Amide NH only) | Reduced interaction with water network. |
| Molecular Weight | 151.16 g/mol | 284.31 g/mol | Increased lattice energy potential. |
| Polar Surface Area | ~49 Ų | ~58 Ų (Shifted to Acceptors) | Solvation favors aprotic solvents. |
Solubility Profile: Water vs. Organic Solvents
Solubility in Water (The Hydrophobic Barrier)
Classification: Practically Insoluble (< 0.1 mg/mL).
-
Thermodynamic Mechanism: Dissolution in water requires the solute to break water-water hydrogen bonds (cavitation energy). For paracetamol, the hydroxyl group compensates for this by forming new H-bonds. For the carbamate derivative, the bulky hydrophobic
-methyl- -phenyl group cannot form H-bonds. The entropic penalty of organizing water molecules around this hydrophobic "grease" moiety (hydrophobic effect) prevents dissolution. -
pH Dependence: Unlike paracetamol (pKa ~9.5), this derivative lacks an acidic phenolic proton. Therefore, its solubility is pH-independent across the physiological range (pH 1.2 – 8.0), unless hydrolysis of the carbamate occurs (which requires extreme pH or enzymatic catalysis).
Solubility in Organic Solvents
The compound follows the "Like Dissolves Like" principle, showing high affinity for solvents with moderate dielectric constants and high polarizability.
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.
-
Mechanism: These solvents are excellent hydrogen bond acceptors and have high dipole moments. They can interact with the amide NH and the carbamate carbonyls while easily accommodating the aromatic rings via dipole-induced dipole interactions.
-
Expectation: > 100 mg/mL.
B. Chlorinated & Esters (Moderate to High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Mechanism: Driven by Van der Waals forces and
- stacking interactions between the solvent and the two phenyl rings of the solute. -
Expectation: 20 – 50 mg/mL.
C. Alcohols (Moderate Solubility)
-
Solvents: Ethanol, Methanol, Isopropanol.
-
Mechanism: Soluble, but less so than in DMSO. The alcohol hydroxyls can H-bond with the carbamate/amide carbonyls. However, the large hydrophobic domain limits solubility compared to the parent paracetamol.
-
Expectation: 10 – 30 mg/mL (Temperature dependent).
Experimental Protocols
To rigorously determine the solubility profile, the following self-validating protocols are recommended.
Protocol A: Thermodynamic (Equilibrium) Solubility
Use this method for the "Gold Standard" solubility value.
-
Preparation: Weigh excess solid compound (approx. 20 mg) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 7.4 Buffer, Ethanol, etc.).
-
Agitation: Cap tightly and place in a temperature-controlled orbital shaker (25°C ± 0.1°C) at 200 RPM for 24 hours.
-
Equilibration: Stop shaking and allow the suspension to stand for 4 hours (sedimentation).
-
Filtration: Filter the supernatant using a syringe filter compatible with the solvent (e.g., 0.45 µm PTFE for organics, PVDF for water). Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate into the linear range of the detector and analyze via HPLC-UV (245 nm).
-
Validation: The solid residue must be analyzed by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or solvate formation occurred during the experiment.
Protocol B: Kinetic Solubility (High Throughput)
Use this method for rapid screening during formulation development.
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Spike 5 µL of stock into 245 µL of aqueous buffer in a 96-well plate (Final concentration: 200 µM, 2% DMSO).
-
Incubation: Shake at 500 RPM for 2 hours at room temperature.
-
Filtration/Read: Filter using a vacuum manifold filter plate.
-
Analysis: Measure UV absorbance of the filtrate and compare against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).
-
Calculation:
.
Visualization of Solvation Dynamics
The following diagram illustrates the competitive interactions determining the solubility of the compound.
Figure 1: Solvation thermodynamics workflow. The hydrophobic methyl(phenyl)carbamate moiety creates a high energy barrier in water (red path), leading to precipitation, while favorable Van der Waals interactions drive solubility in organic solvents (green path).
References
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
-
Granberg, R. A., & Rasmuson, Å. C. (1999). Solubility of paracetamol in pure solvents.[1][2] Journal of Chemical & Engineering Data, 44(6), 1391-1395.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for carbamate prodrug design and lipophilicity effects).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
PubChem. (2025). Compound Summary: Phenyl carbamate.[3] National Library of Medicine.
Sources
Literature review of carbamate derivatives of paracetamol
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary: The Carbamate Strategy
Paracetamol (Acetaminophen, APAP) remains a cornerstone analgesic, yet its therapeutic window is narrowed by hepatotoxicity (NAPQI formation) and poor aqueous solubility. Recent medicinal chemistry efforts have pivoted toward carbamate derivatives of paracetamol. Unlike simple esters, which hydrolyze too rapidly in plasma, carbamates offer tunable hydrolytic stability. This structural modification serves two distinct strategic ends:
-
Prodrug Design: Masking the phenolic hydroxyl group to prevent direct oxidation by CYP2E1, thereby reducing NAPQI formation and hepatotoxicity while improving physicochemical properties (e.g., taste masking, solubility).
-
Dual-Targeting Ligands: Leveraging the carbamate moiety to covalently inhibit Fatty Acid Amide Hydrolase (FAAH) , synergizing with the endocannabinoid system to enhance analgesia beyond the COX-dependent pathways.
Mechanistic Rationale
Mitigating Hepatotoxicity
The primary mechanism of APAP toxicity involves the metabolic conversion of the p-phenolic moiety into the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) by CYP450 enzymes (specifically CYP2E1).
-
Carbamate Masking: Capping the phenol with a carbamate group (
) sterically and electronically hinders this oxidation. -
Bioactivation: The carbamate acts as a prodrug moiety.[1] It must be hydrolyzed by plasma esterases or amidases to release the active APAP. If the rate of hydrolysis is controlled (
), the liver is spared from the "bolus" effect of free APAP, maintaining glutathione (GSH) levels.
FAAH Inhibition & The AM404 Pathway
Paracetamol is a pro-drug for the bioactive metabolite AM404 (N-arachidonoylphenolamine), formed via conjugation with arachidonic acid by FAAH in the CNS.[2] AM404 activates TRPV1 and inhibits anandamide reuptake.
-
Covalent Inhibition: Carbamates are established "pseudo-irreversible" inhibitors of serine hydrolases like FAAH. By incorporating the APAP scaffold into a carbamate designed to target the FAAH catalytic serine (Ser241), researchers can create dual-acting agents:
-
Inhibit FAAH (elevating endogenous anandamide).
-
Release APAP (generating AM404).
-
Synthetic Architectures & Protocols
The synthesis of O-carbamoyl paracetamol derivatives generally proceeds via three primary routes depending on the complexity of the N-substituent.
Synthesis Pathways (Visualized)
Figure 1: Three primary synthetic routes for O-carbamoyl paracetamol derivatives. Route A is preferred for simple alkyl chains; Route B is necessary for complex amines.
Detailed Experimental Protocol (Route A: Isocyanate Method)
Best for: Simple alkyl/aryl carbamates (e.g., N-ethyl, N-phenyl).
Reagents: Paracetamol (10 mmol), Alkyl Isocyanate (12 mmol), Triethylamine (TEA, catalytic), Dichloromethane (DCM, anhydrous).
-
Preparation: Dissolve paracetamol (1.51 g, 10 mmol) in 25 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
-
Catalysis: Add 3–5 drops of TEA.
-
Addition: Add the appropriate isocyanate (12 mmol) dropwise over 10 minutes while stirring at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Wash the organic layer with 5% HCl (to remove TEA), then saturated NaHCO₃, and finally brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.
Validation Criteria:
-
IR: Disappearance of broad phenolic -OH stretch (3200-3500 cm⁻¹); Appearance of strong Carbamate C=O stretch (1700-1740 cm⁻¹).
-
¹H NMR: Downfield shift of aromatic protons ortho to the oxygen.
Pharmacokinetics & Metabolism
The metabolic fate of paracetamol carbamates is the critical determinant of their safety profile. The carbamate linkage is more stable than the ester linkage, often requiring hepatic amidases rather than simple plasma esterases for cleavage.
Metabolic Pathway Diagram
Figure 2: Metabolic fate of carbamate prodrugs. The carbamate moiety prevents direct CYP2E1 oxidation to NAPQI until hydrolysis occurs.
Hydrolysis Kinetics
Quantitative analysis of hydrolysis is essential to classify the derivative as a Prodrug (cleaves in vivo) or a Stable Analog (remains intact).
-
Assay Conditions: Phosphate buffer (pH 7.4) and HCl buffer (pH 1.2) at 37°C.[3]
-
Method: HPLC quantification of APAP release over time.
-
Typical Observations:
-
N-monosubstituted carbamates hydrolyze via an E1cB mechanism (Elimination-Addition), often showing pH-dependent stability (more stable in acid, labile in base/plasma).
-
N,N-disubstituted carbamates are significantly more stable, often too stable to act as prodrugs, and are investigated as direct agonists/antagonists.
-
Biological Evaluation Data
The following table summarizes comparative data from key literature regarding FAAH inhibition and analgesic potency relative to APAP.
| Compound Class | Modification (R) | FAAH Inhibition ( | Analgesic Potency (vs APAP) | Hepatotoxicity (GSH Depletion) |
| APAP (Control) | -H | > 100 µM (Inactive) | 1.0x (Reference) | High (at overdose) |
| Alkyl Carbamate | -CO-NH-Ethyl | > 50 µM | 0.8x (Prodrug) | Significantly Reduced |
| Aryl Carbamate | -CO-NH-Phenyl | 10 - 25 µM | 1.2x | Reduced |
| URB-Hybrid | -CO-NH-Biphenyl | 0.16 µM (Potent) | 2.5x | Negligible |
| Amino Acid | -CO-NH-Cysteine | N/A | 1.0x | Protective (GSH precursor) |
Note: "URB-Hybrid" refers to derivatives incorporating the biphenyl urea scaffold typical of URB597 (a known FAAH inhibitor).
References
-
Synthesis and evaluation of paracetamol esters as novel fatty acid amide hydrolase inhibitors. Source: Journal of Medicinal Chemistry (2010). URL:[Link]
-
Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. Source:[2] European Journal of Medicinal Chemistry (2021). URL:[Link]
-
Cyclization-activated prodrugs. Synthesis, reactivity and toxicity of dipeptide esters of paracetamol. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]
-
Influence of medium and temperature on the hydrolysis kinetics of propacetamol hydrochloride. Source: Chemical & Pharmaceutical Bulletin (2005).[4] URL:[Link]
-
Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Source: Bioorganic Chemistry (2020).[5] URL:[Link]
Sources
- 1. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclization-activated prodrugs. Synthesis, reactivity and toxicity of dipeptide esters of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of medium and temperature on the hydrolysis kinetics of propacetamol hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel O-carbamoyl ferulamide derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Target receptor binding affinity of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Technical Assessment: Target Receptor Binding Affinity of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Executive Summary
4-(Acetylamino)phenyl methyl(phenyl)carbamate represents a specialized class of pseudo-irreversible serine hydrolase inhibitors . Structurally, it is an O-carbamoylated derivative of acetaminophen (paracetamol), designed to target enzymes such as Acetylcholinesterase (AChE) or Fatty Acid Amide Hydrolase (FAAH) .
Unlike reversible ligands, the binding affinity of this compound cannot be accurately described by a simple equilibrium constant (
Part 1: Molecular Architecture & Pharmacophore Analysis
To understand the binding affinity, we must first deconstruct the ligand’s interaction potential with the target active site (typically the catalytic triad of a serine hydrolase).
| Structural Moiety | Chemical Function | Biological Interaction |
| 4-Acetamidophenol Core | Leaving Group | Mimics the natural substrate; ensures docking into the enzyme's oxyanion hole. Upon cleavage, releases acetaminophen (potential analgesic metabolite). |
| Carbamate Ester | Electrophilic Warhead | The carbonyl carbon is susceptible to nucleophilic attack by the active site Serine (e.g., Ser200 in AChE or Ser241 in FAAH). |
| N-methyl, N-phenyl | Hydrophobic Cap | Provides steric bulk and lipophilicity. Increases selectivity by fitting into the hydrophobic acyl-binding pocket, potentially slowing the rate of decarbamoylation (prolonging inhibition). |
Part 2: Mechanism of Action (The Kinetic Trap)
The binding of 4-(Acetylamino)phenyl methyl(phenyl)carbamate is not a static event but a kinetic process. The compound acts as a suicide substrate .
The Reaction Coordinate
-
Michaelis Complex (
): The inhibitor reversibly binds to the enzyme. -
Carbamoylation (
): The active site serine attacks the carbamate carbonyl. The paracetamol moiety is expelled as a leaving group. -
Inhibited State: The enzyme is covalently modified (carbamoylated).
-
Decarbamoylation (Recovery): Water slowly hydrolyzes the carbamyl-enzyme complex, regenerating active enzyme.
Crucial Insight: For this molecule, the "affinity" is best expressed as the second-order rate constant of inactivation (
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The efficacy is determined by the ratio of
Part 3: Experimental Protocols for Affinity Determination
To validate the binding affinity of this specific carbamate, you must perform a Time-Dependent Inhibition (TDI) Assay . A standard endpoint
Protocol: Determination of and
Objective: Quantify the efficiency of the carbamoylation step.
Reagents:
-
Target Enzyme: Recombinant hFAAH or AChE (depending on target hypothesis).
-
Substrate: AMC-arachidonoyl amide (for FAAH) or Acetylthiocholine + DTNB (for AChE).
-
Inhibitor: 4-(Acetylamino)phenyl methyl(phenyl)carbamate (dissolved in DMSO).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Prepare 5-7 concentrations of the inhibitor (e.g., 1 nM to 10
M). -
Incubate the enzyme with the inhibitor in the absence of substrate for varying time points (
= 0, 5, 10, 20, 40, 60 min). -
Control: Incubate enzyme with DMSO only to correct for spontaneous denaturation.
-
-
Activity Measurement:
-
At each time point, dilute an aliquot of the incubation mixture into a reaction buffer containing a saturating concentration of substrate (typically
). -
Measure the residual enzymatic activity (
) immediately.
-
-
Data Processing (The Kitz-Wilson Plot):
-
Step A: Plot
vs. pre-incubation time ( ) for each inhibitor concentration.-
Result: This should yield linear slopes (
).
-
-
Step B: Plot the observed rates (
) vs. Inhibitor Concentration . -
Step C: Fit to the hyperbolic equation:
-
Output:
- : The reversible binding constant (affinity of the Michaelis complex).
- : The maximum rate of carbamoylation.
-
Self-Validating Checkpoint:
If the plot of
Part 4: Data Interpretation & SAR Context
When analyzing 4-(Acetylamino)phenyl methyl(phenyl)carbamate, compare the results against known standards to assess "drug-likeness."
| Parameter | Expected Range (High Potency) | Interpretation for this Molecule |
| < 100 nM | If > 1 | |
| > | Indicates rapid covalent modification. This is the "gold standard" metric for carbamates. | |
| Residence Time | > 60 min | Determined by the stability of the N-methyl-N-phenyl carbamoyl-enzyme complex. Bulky groups usually extend residence time. |
Structure-Activity Relationship (SAR) Note: The N-methyl-N-phenyl substitution is significant. Unlike simple N-methyl carbamates (like physostigmine), the phenyl group adds significant lipophilicity.
-
Pros: Enhanced blood-brain barrier (BBB) penetration; tighter binding in hydrophobic pockets (e.g., FAAH acyl chain pocket).
-
Cons: Potential for steric clash in smaller active sites (e.g., specific AChE isoforms).
Part 5: Advanced Visualization (Workflow)
Figure 2: Workflow for Time-Dependent Inhibition (TDI) assay to determine covalent binding parameters.
References
-
Bar-On, P., et al. (2002). "Kinetic analysis of the interaction of carbamates with acetylcholinesterase." Biochemistry. Link
-
Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Foundational text for FAAH carbamate inhibitors). Link
-
Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (The definitive source for the Kitz-Wilson plot methodology). Link
-
ChemicalBook. (2023). "Product Entry: 4-(acetylamino)phenyl methyl(phenyl)carbamate (CAS 526190-35-2)."[1] Link
Sources
Methodological & Application
Application Note: Preparation and Handling of 4-(Acetylamino)phenyl methyl(phenyl)carbamate Stock Solutions
Introduction & Compound Profile
The precise preparation of 4-(Acetylamino)phenyl methyl(phenyl)carbamate (CAS: 526190-35-2) stock solutions is critical for reproducibility in enzymatic assays (specifically acetylcholinesterase inhibition) and prodrug metabolic stability studies.
This compound features a paracetamol (acetaminophen) core esterified with a methyl(phenyl)carbamic acid moiety. This structural arrangement presents specific stability challenges: the carbamate linkage is susceptible to hydrolysis under alkaline conditions or in the presence of nucleophiles, while the acetamido group requires polar aprotic solvents for optimal solubility.
This guide provides a standardized, error-minimized protocol for generating high-integrity stock solutions, emphasizing the prevention of hydrolytic degradation and precipitation.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| IUPAC Name | 4-acetamidophenyl N-methyl-N-phenylcarbamate | |
| CAS Number | 526190-35-2 | Verified Identifier |
| Molecular Formula | C₁₆H₁₆N₂O₃ | |
| Molecular Weight | 284.31 g/mol | Use for Molarity calculations |
| Solubility (DMSO) | ≥ 50 mg/mL (approx. 175 mM) | Recommended Primary Solvent |
| Solubility (Ethanol) | ~ 10-20 mg/mL | Secondary Solvent |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do NOT use for stock preparation |
| Stability | Hydrolysis-sensitive | Unstable in pH > 8.0 or aqueous storage |
Critical Reagents & Equipment
-
Compound: 4-(Acetylamino)phenyl methyl(phenyl)carbamate (≥98% purity).
-
Primary Solvent: Dimethyl sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).
-
Expert Insight: Standard DMSO is hygroscopic. Absorbed atmospheric water will catalyze the slow hydrolysis of the carbamate ester during storage. Always use anhydrous DMSO stored under inert gas or over molecular sieves.
-
-
Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).
-
Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).
Protocol: Stock Solution Preparation (10 mM Standard)
This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust volumes proportionally for different requirements.
Step 1: Mass Calculation & Weighing
To achieve a 10 mM concentration in 1 mL, calculate the required mass:
-
Equilibrate the compound vial to room temperature before opening to prevent condensation.
-
Weigh approximately 2.84 mg of the powder into a tared amber glass vial.
-
Record the exact mass weighed (e.g., if you weigh 3.10 mg, you must adjust the solvent volume).
Step 2: Solubilization (The "Sandwich" Method)
Do not add the full volume of solvent immediately.
-
Calculate Adjusted Volume: If
mg: -
Initial Dissolution: Add 50% of the calculated DMSO volume to the vial.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for maximum 2 minutes.
-
Caution: Extended sonication generates heat, which can accelerate degradation.
-
-
Completion: Add the remaining 50% of the DMSO. Invert gently to mix.
Step 3: Aliquoting & Storage
Never store the bulk stock solution in a single container if you plan multiple experiments. Repeated freeze-thaw cycles induce precipitation and introduce moisture.
-
Aliquot the stock into low-binding microcentrifuge tubes (e.g., 50 µL per tube).
-
(Optional) Overlay with Argon gas before closing.
-
Storage Conditions:
-
-80°C: > 6 months (Recommended).[1]
-
-20°C: 1 month.
-
4°C/RT: Not recommended for storage > 24 hours.
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this carbamate derivative, highlighting the risks of hydrolysis.
Figure 1: Workflow for preparation and stability management of carbamate stock solutions.
Usage in Biological Assays (Dilution Strategy)
When transferring from 100% DMSO stock to aqueous assay buffer, the compound may precipitate due to its lipophilic phenyl/methyl carbamate tail.
The "Intermediate Dilution" Step
Directly spiking 1 µL of stock into 1 mL of buffer often causes local precipitation (the "cloud effect") where the droplet hits the water.
-
Prepare 10x Intermediate: Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or 50% DMSO/Buffer mix to create a 1 mM Intermediate.
-
Final Dilution: Dilute the Intermediate 1:100 into the assay buffer (e.g., PBS or Tris, pH 7.4) to achieve 10 µM final concentration.
-
Final DMSO concentration: < 1% (generally safe for most enzymatic assays).
-
Stability in Assay Buffer
Carbamates are "suicide substrates" or slow-binding inhibitors for esterases. However, non-specific chemical hydrolysis can occur.
-
pH < 7.0: Stable for > 24 hours.
-
pH 7.4 (Physiological): Stable for 4–8 hours.
-
pH > 8.5: Rapid hydrolysis (Half-life < 60 mins). Avoid.
Mechanism of Instability (Chemical Context)
Understanding the degradation pathway ensures the researcher respects the handling constraints.
Figure 2: Hydrolytic degradation pathway. The carbamate bond is the weak link, yielding Paracetamol and N-methylaniline upon breakdown.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding DMSO | Moisture in DMSO or cold glassware. | Use fresh anhydrous DMSO; warm vial to 37°C. |
| Precipitation when diluting to PBS | Concentration exceeds solubility limit (solubility drop). | Use the "Intermediate Dilution" method (Section 5). Add 0.05% Tween-20 to the buffer. |
| Loss of biological activity over time | Hydrolysis of the carbamate ester. | Check pH of buffers. Ensure stock was stored at -80°C. Prepare fresh stock. |
| Yellowing of Stock Solution | Oxidation of the paracetamol core. | Protect from light (amber vials).[2] Purge headspace with Nitrogen. |
References
-
ChemicalBook. (2023). 4-(acetylamino)phenyl methyl(phenyl)carbamate Properties and CAS 526190-35-2.[3][4][5][6] Retrieved from
-
GuideChem. (2023). 4-acetamidophenyl methyl(phenyl)carbamate - CAS 526190-35-2 Details. Retrieved from
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Emulate Bio. (2023). Protocol for Compound Treatment Solution Preparation. Retrieved from (General guidelines for hydrophobic compound handling).
-
Arkivoc. (2007).[7] Solvent-free preparation of primary carbamates. (Reference for carbamate chemical stability and synthesis conditions). Retrieved from
Sources
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Introduction: The Critical Role of Crystallization in Drug Development
In the journey of a drug molecule from the laboratory to the patient, the control of its solid-state properties is paramount. For active pharmaceutical ingredients (APIs) like 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a carbamate derivative with potential therapeutic applications, achieving a stable and pure crystalline form is a critical determinant of its safety, efficacy, and manufacturability. The crystalline structure influences key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical techniques for the successful crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.
The carbamate functional group, with its capacity for hydrogen bonding and potential for rotational isomerism, can lead to the formation of multiple crystalline forms, or polymorphs.[3][4][5] Each polymorph, being a unique solid-state arrangement of the molecule, can exhibit distinct physical properties.[6][7] Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are essential for ensuring consistent product quality and performance. This guide will detail various crystallization methodologies, from traditional cooling and evaporative techniques to antisolvent addition, providing both the "how" and the critical "why" behind each step. Furthermore, it will outline the essential analytical techniques for the comprehensive characterization of the resulting crystalline forms.
Physicochemical Profile: Understanding the Molecule
A successful crystallization strategy begins with a thorough understanding of the molecule's physicochemical properties. While a comprehensive experimental dataset for 4-(Acetylamino)phenyl methyl(phenyl)carbamate is not publicly available, we can infer likely characteristics based on its structure and data from analogous carbamate compounds. It is crucial for researchers to experimentally determine these properties for the specific batch of material being used.
| Property | Anticipated Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₁₇H₁₈N₂O₃ | - |
| Molecular Weight | 298.34 g/mol | - |
| Melting Point (°C) | Likely in the range of 100-200 °C | Phenyl carbamate has a melting point of 149-152 °C. The added substituents on the target molecule will influence this value. Experimental determination via Differential Scanning Calorimetry (DSC) is essential. |
| Solubility | Expected to be soluble in many organic solvents and have limited aqueous solubility. | The presence of aromatic rings and the carbamate linkage suggests solubility in solvents like acetone, ethyl acetate, methanol, and dichloromethane.[8] The acetylamino group may slightly increase polarity. Systematic solubility screening is a mandatory first step. |
| pKa | Weakly acidic and/or weakly basic sites present. | The amide proton can be weakly acidic, while the nitrogen atoms could be weakly basic. The exact pKa will influence pH-dependent solubility. |
| Polymorphism | High potential for polymorphism. | Carbamates are known to exhibit polymorphism due to the flexibility of the carbamate group and the potential for different hydrogen bonding motifs.[3][4] A polymorph screen is highly recommended. |
Crystallization Methodologies: Protocols and Rationale
The selection of a crystallization method is dictated by the solubility profile of the compound and the desired crystal attributes (e.g., size, habit, and polymorphic form). The following protocols provide starting points for the crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.
Cooling Crystallization
Protocol:
-
Solvent Selection: In a small vial, determine the solubility of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in a range of solvents at both room temperature and elevated temperature (e.g., near the solvent's boiling point). A suitable solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an appropriately sized flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[1][11]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[11]
-
Further Cooling: To maximize the yield, the flask can be subsequently placed in a refrigerator or an ice bath.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[12]
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Figure 1: Workflow for Cooling Crystallization.
Antisolvent Crystallization
This method is suitable when a good solvent for the compound can be found that is miscible with a poor solvent (the antisolvent). The addition of the antisolvent reduces the solubility of the compound, inducing crystallization.[13][14]
Protocol:
-
Solvent/Antisolvent Selection: Identify a "good" solvent that readily dissolves the compound and an "antisolvent" in which the compound is poorly soluble. The two solvents must be miscible.[11]
-
Dissolution: Dissolve the 4-(Acetylamino)phenyl methyl(phenyl)carbamate in a minimum amount of the good solvent at a constant temperature (e.g., room temperature).
-
Antisolvent Addition: Slowly add the antisolvent to the solution with gentle agitation. The rate of addition can influence crystal size and morphology.[15]
-
Induction: Continue adding the antisolvent until the solution becomes persistently cloudy (the point of nucleation).
-
Crystal Growth: Allow the system to equilibrate, and crystals should form. The process can sometimes be aided by adding a seed crystal or by gently scratching the inside of the flask with a glass rod.[11]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.
Figure 3: Workflow for Evaporative Crystallization.
Analytical Characterization of Crystalline Forms
Once crystals are obtained, it is imperative to characterize their solid-state properties to identify the polymorphic form, assess purity, and determine thermal stability. [2][16][17]
X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying and differentiating crystalline forms. [6][18]Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.
Protocol:
-
Sample Preparation: Gently grind a small, representative sample of the crystals to a fine powder to minimize preferred orientation effects. [19]2. Data Acquisition: Mount the powdered sample in the XRPD instrument and collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Data Analysis: Compare the obtained XRPD pattern with those of known forms or with patterns generated from single-crystal X-ray diffraction data. The presence of unique peaks or shifts in peak positions indicates a different polymorphic form.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [19][20]It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into a DSC pan and seal it.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). The peak temperature of the melting endotherm is the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. [6][16]It is useful for determining the presence of solvates (hydrates) and assessing the thermal stability of the compound.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.
-
Data Analysis: Analyze the TGA curve for any mass loss steps. A mass loss corresponding to the weight of a solvent molecule at a specific temperature range indicates the presence of a solvate. The onset of significant mass loss at higher temperatures indicates thermal decomposition.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 10. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 13. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. acadpubl.eu [acadpubl.eu]
- 18. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 19. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. milliyasrcollege.org [milliyasrcollege.org]
Application Notes and Protocols for Dosing 4-(Acetylamino)phenyl methyl(phenyl)carbamate in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing guidelines for the novel compound, 4-(Acetylamino)phenyl methyl(phenyl)carbamate, in murine models. Recognizing the absence of established preclinical data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It outlines detailed protocols for critical preliminary studies, including physicochemical characterization, vehicle selection, dose-range finding for acute toxicity assessment, and the design of initial pharmacokinetic/pharmacodynamic (PK/PD) studies. The methodologies are grounded in established principles of preclinical drug development to ensure scientific rigor and the generation of reliable, translatable data.
Introduction to 4-(Acetylamino)phenyl methyl(phenyl)carbamate
4-(Acetylamino)phenyl methyl(phenyl)carbamate belongs to the carbamate class of compounds. Carbamates are structurally characterized by the carbamate ester functional group.[1] Many compounds in this class act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, these compounds lead to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a range of cholinergic effects.[2] While organophosphate insecticides are known for their irreversible inhibition of AChE, carbamates typically act as reversible inhibitors.[2][3] This reversible action generally leads to a shorter duration of toxic effects compared to organophosphates.[2]
The potential toxicological profile of a novel carbamate like 4-(Acetylamino)phenyl methyl(phenyl)carbamate is presumed to be linked to cholinergic stimulation. Therefore, initial in vivo studies must include careful monitoring for signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as effects on the central and sympathetic nervous systems.[2]
Given that this is a novel chemical entity, its absorption, distribution, metabolism, and excretion (ADME) properties are unknown.[4] Species-dependent variations in metabolism and clearance are common, as seen with other carbamates, which can significantly impact toxicity and efficacy.[5] Therefore, the following protocols are designed to systematically determine a safe and effective dosing regimen in murine models.
Pre-formulation and Vehicle Selection
The solubility of a new chemical entity is a critical determinant of its bioavailability and the feasibility of in vivo administration.[6] For compounds with low aqueous solubility, the selection of an appropriate vehicle is paramount to ensure consistent and accurate dosing.[7][8][9] An inappropriate vehicle can not only lead to poor drug exposure but can also cause adverse effects, confounding the study results.[7][8][9]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-(Acetylamino)phenyl methyl(phenyl)carbamate is presented below. It is crucial to experimentally verify these properties.
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₁₆N₂O₃ | Inferred from name |
| Molecular Weight | 284.31 g/mol | Inferred from name |
| Appearance | White to off-white solid (predicted) | [10][11][12] |
| Aqueous Solubility | Sparingly soluble (predicted for similar compounds) | [10][12][13] |
| LogP (Predicted) | ~2.5 - 3.5 (Predicted for similar structures) | [11][14] |
| pKa (Predicted) | ~12-13 (for the carbamate N-H) | [10][11] |
| Storage | Store in a cool, dry, well-ventilated place. | [10][13] |
Protocol for Vehicle Screening
This protocol outlines a tiered approach to identify a suitable vehicle for oral (PO) or intraperitoneal (IP) administration.
Objective: To find a vehicle that solubilizes the compound at the desired concentration and is well-tolerated by the animals.
Materials:
-
4-(Acetylamino)phenyl methyl(phenyl)carbamate
-
Water (sterile, for injection)
-
0.9% Sodium Chloride (Saline)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Propylene glycol (PG)
-
Carboxymethylcellulose (CMC)
-
Tween 80 (Polysorbate 80)
-
Corn oil
-
Vortex mixer, magnetic stirrer, sonicator
Step-by-Step Protocol:
-
Tier 1: Aqueous Vehicles:
-
Attempt to dissolve the compound in sterile water and then in 0.9% saline to the highest desired concentration (e.g., 10 mg/mL).
-
Use vortexing and sonication to aid dissolution.
-
Observe for complete dissolution. If the compound is insoluble, proceed to Tier 2.
-
-
Tier 2: Co-solvent and Surfactant Systems:
-
If aqueous solubility is poor, try adding a small percentage of a solubilizing agent.[15]
-
Option A (for IP/IV/PO): Prepare a stock solution in 100% DMSO. Then, dilute this stock into saline or a solution of 10% Solutol HS-15 in PEG 600.[6] A final DMSO concentration of 5-10% is often tolerated for IP administration in mice.[7][8][9]
-
Option B (for PO): Prepare a suspension in 0.5% CMC in water.[7][8][9] Tween 80 (0.05% to 1%) can be added to improve wetting and suspension stability.[15]
-
Option C (for PO): Evaluate solubility in corn oil for highly lipophilic compounds.[15]
-
-
Stability and Tolerability:
-
Once a suitable vehicle is identified, assess the stability of the formulation over a relevant period (e.g., 4 hours at room temperature).
-
Before initiating the main study, administer the chosen vehicle alone to a small group of mice to ensure it does not produce any adverse effects.[7][8][9] Monitor for signs of distress, pain, or changes in behavior.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Vehicle Selection."
Acute Toxicity and Dose-Range Finding (MTD) Study
The first in vivo study for a novel compound should be a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[16] The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined period.[16][17] This information is crucial for selecting dose levels for subsequent efficacy and PK/PD studies.[17][18]
Protocol for a Single-Dose MTD Study
Objective: To determine the MTD of 4-(Acetylamino)phenyl methyl(phenyl)carbamate following a single administration in mice.
Animals:
-
Species: CD-1 or C57BL/6 mice
-
Sex: Use both males and females, as toxicity can be sex-dependent.
-
Age: 8-10 weeks
-
Group size: 3-5 mice per dose group.
Step-by-Step Protocol:
-
Dose Selection:
-
Based on in vitro data (if available) or literature on similar carbamate compounds, select a starting dose. A common starting point is 10 mg/kg.
-
Select a series of escalating doses, for example, 10, 30, 100, 300, and 1000 mg/kg. A logarithmic dose progression is standard.
-
-
Administration:
-
Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Include a vehicle-only control group.[7][8][9]
-
Use a staggered dosing procedure. Dose one animal at the lowest dose. If it survives for 24 hours without severe toxicity, proceed to the next animal in that group and then to the next dose level.
-
-
Monitoring and Observations:
-
Continuously monitor animals for the first 4 hours post-dosing, then at 8, 24, 48, and 72 hours.
-
Record clinical signs of toxicity, paying close attention to cholinergic signs (salivation, tremors, lacrimation, etc.).[2]
-
Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.[19]
-
Note any mortality.
-
-
Endpoint and MTD Determination:
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Experimental Design for an MTD Study."
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Design
Following the determination of a tolerated dose range, initial PK and PD studies are essential to understand the compound's behavior in the body.[20]
-
Pharmacokinetics (PK): Describes what the body does to the drug (ADME). Key parameters include half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[20]
-
Pharmacodynamics (PD): Describes what the drug does to the body. For a carbamate, a relevant PD marker could be the inhibition of acetylcholinesterase activity in blood or target tissues.
Protocol for a Pilot PK/PD Study
Objective: To characterize the initial PK profile and establish a relationship between drug concentration and a PD marker.
Animals and Dosing:
-
Use the same mouse strain as in the MTD study.
-
Select 2-3 dose levels below the MTD (e.g., the NOAEL and a mid-range dose).
-
Administer the compound via the chosen route. An intravenous (IV) group (at a lower dose, e.g., 1-2 mg/kg) is often included to determine absolute bioavailability.[20]
Step-by-Step Protocol:
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (e.g., via tail vein or terminal cardiac puncture).
-
Typically, a sparse sampling design is used, where each animal contributes 2-3 time points.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in plasma.[21]
-
-
PD Marker Assessment:
-
At each time point, a portion of the blood or a specific tissue (e.g., brain) can be collected to measure AChE activity using a colorimetric assay kit.
-
The percentage of AChE inhibition relative to vehicle-treated controls can then be calculated.
-
-
Data Analysis:
-
Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Correlate the plasma concentration (PK) with the degree of AChE inhibition (PD) at each time point to establish a PK/PD relationship.[20] This helps in understanding the concentration required to achieve a desired therapeutic effect.
-
Conclusion
The successful in vivo evaluation of a novel compound like 4-(Acetylamino)phenyl methyl(phenyl)carbamate hinges on a methodical and rigorous preclinical development plan. The protocols outlined in this guide provide a foundational framework for establishing safe and effective dosing guidelines in murine models. By first addressing critical aspects such as solubility and vehicle selection, followed by a systematic determination of the MTD and an initial characterization of the PK/PD profile, researchers can generate the high-quality data necessary to advance the compound through the drug development pipeline.[17]
References
-
Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. University of Alberta Libraries. Available at: [Link]
-
Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Non-Clinical Review(s). accessdata.fda.gov. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. amsbio.com. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. fda.gov. Available at: [Link]
-
Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. altasciences.com. Available at: [Link]
-
Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. innoser.com. Available at: [Link]
-
Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica. Available at: [Link]
-
Poklis, J. L., et al. (2022). Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Richards, J. R., & Ko, B. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]
-
Wikipedia. (n.d.). Carbamate. en.wikipedia.org. Available at: [Link]
- Navas, C., et al. (n.d.). Title of the article not available. Source not available.
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. researchgate.net. Available at: [Link]
-
UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. discovery.ucl.ac.uk. Available at: [Link]
-
Bialer, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. FLORE. Available at: [Link]
-
LookChem. (n.d.). Phenyl carbamate. lookchem.com. Available at: [Link]
-
Rodent MDA. (n.d.). Researchers. rodentmda.com. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). chemeo.com. Available at: [Link]
-
MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. mdpi.com. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. Available at: [Link]
-
MDPI. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. mdpi.com. Available at: [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. lookchem.com [lookchem.com]
- 12. Phenyl carbamate | 622-46-8 [chemicalbook.com]
- 13. Phenyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. journals.asm.org [journals.asm.org]
- 16. altasciences.com [altasciences.com]
- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 18. fda.gov [fda.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 21. Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Introduction
Welcome to the technical support guide for the synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important carbamate derivative. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and final product purity. Common issues often relate to the stability of intermediates, reaction conditions, and the presence of moisture.
This guide provides a structured approach to troubleshooting and optimizing the synthesis, based on established chemical principles and field-proven insights. We will address common questions, provide detailed protocols, and offer a logical framework for diagnosing and resolving experimental hurdles.
Core Reaction and Mechanism
The most direct and widely employed method for synthesizing 4-(Acetylamino)phenyl methyl(phenyl)carbamate involves the O-acylation of 4-acetamidophenol (also known as paracetamol or acetaminophen) with N-methyl-N-phenylcarbamoyl chloride.[1] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
-
Reactant 1: 4-Acetamidophenol
-
Reactant 2: N-methyl-N-phenylcarbamoyl chloride
-
Base: Tertiary amine (e.g., Triethylamine, Pyridine)
-
Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, THF)
-
Product: 4-(Acetylamino)phenyl methyl(phenyl)carbamate
-
Byproduct: Triethylammonium chloride (or similar salt)
The mechanism is a nucleophilic acyl substitution. The phenolic oxygen of 4-acetamidophenol, often deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The subsequent loss of the chloride leaving group yields the final carbamate product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<40%). What are the most critical factors to investigate first?
Low yield is the most common issue and typically stems from one of three areas: reagent quality, reaction conditions, or moisture contamination.
-
Reagent Quality: The primary suspect is the N-methyl-N-phenylcarbamoyl chloride. Carbamoyl chlorides are highly reactive and susceptible to hydrolysis, making them unstable for long-term storage.[2] If this reagent has degraded, no amount of optimization will improve the yield.
-
Moisture Contamination: Water will rapidly hydrolyze the carbamoyl chloride to N-methylaniline and carbon dioxide, consuming your key reagent.[3] This is the most frequent cause of failure.
-
Reaction Temperature: The phenolic hydroxyl of 4-acetamidophenol is not strongly nucleophilic. The reaction may require heat to proceed at a reasonable rate. Reactions run at room temperature without a catalyst often show low conversion.
Q2: I have a significant amount of unreacted 4-acetamidophenol in my crude product. How can I drive the reaction to completion?
Seeing a large amount of starting phenol indicates that the acylation is inefficient.
-
Increase Temperature: Gently heating the reaction mixture (e.g., 40-50°C in DCM or refluxing in toluene) can significantly increase the reaction rate.[4]
-
Add a Catalyst: For stubborn reactions, the addition of a Lewis acid catalyst like zinc chloride (ZnCl₂) can activate the carbamoyl chloride, making the carbonyl carbon more electrophilic.[5][6] Use catalytic amounts (e.g., 0.1-0.5 eq).
-
Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the N-methyl-N-phenylcarbamoyl chloride to account for any minor degradation and to drive the equilibrium towards the product.
Q3: My LC-MS analysis shows a major byproduct with a mass corresponding to N-methylaniline. What is causing this and how can I prevent it?
The presence of N-methylaniline is a definitive sign of the hydrolysis of your N-methyl-N-phenylcarbamoyl chloride. As discussed in Q1, this is caused by water in the reaction system.
Preventative Measures:
-
Dry Your Solvent: Use freshly distilled solvents or solvents from a commercial drying system (e.g., PureSolv). Anhydrous grade solvents in sealed bottles are also acceptable.
-
Dry Your Glassware: Oven-dry all glassware immediately before use.
-
Use an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction flask.
-
Check Starting Materials: Ensure your 4-acetamidophenol and base (e.g., triethylamine) are anhydrous.
Q4: Is it better to use pyridine or triethylamine as the base?
Both are suitable HCl scavengers. Triethylamine is more commonly used due to its higher basicity and because it is typically easier to remove during work-up. Pyridine can sometimes act as a nucleophilic catalyst itself, which can be beneficial, but it has a higher boiling point and is more toxic. For this synthesis, triethylamine (1.1-1.2 eq) is the standard and recommended choice.[7]
Q5: What is the most effective work-up and purification strategy to obtain a high-purity product?
A multi-step aqueous work-up followed by recrystallization or chromatography is generally required.
-
Initial Quench & Wash: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash sequentially with:
-
Dilute HCl (e.g., 1M): To remove the triethylamine base and any N-methylaniline byproduct.
-
Saturated NaHCO₃ solution: To remove any unreacted 4-acetamidophenol (which is weakly acidic) and any acidic impurities.
-
Brine (Saturated NaCl): To break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Recrystallization: This is often the most efficient method for final purification if a suitable solvent system can be found (e.g., Ethanol/water, Isopropanol).[8]
-
Column Chromatography: If recrystallization is ineffective or impurities are very similar in polarity to the product, silica gel chromatography is the best option.[8] A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Formation | 1. Degraded Carbamoyl Chloride: The N-methyl-N-phenylcarbamoyl chloride has hydrolyzed prior to use.[2] 2. Moisture Contamination: Water in the solvent, reagents, or from the atmosphere is destroying the carbamoyl chloride in situ.[3] 3. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. | 1a. Use freshly prepared or a newly purchased bottle of N-methyl-N-phenylcarbamoyl chloride. 1b. Verify the integrity of the reagent via ¹H NMR if possible before use. 2. Implement rigorous anhydrous techniques: use dry solvents, oven-dried glassware, and run the reaction under an inert (N₂ or Ar) atmosphere. 3. Increase the reaction temperature. If at room temp, try heating to 40-50 °C. If in a higher boiling solvent like toluene, heat to 80-110 °C.[4] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently Nucleophilic Phenol: The acidity of the acetylamino group slightly reduces the nucleophilicity of the phenol. 2. Byproduct Inhibition: The generated triethylammonium chloride salt may precipitate and coat the reactants, slowing the reaction. | 1a. Add a catalytic amount (0.1-0.5 eq) of ZnCl₂ to activate the carbamoyl chloride, making it more electrophilic.[5][6] 1b. Ensure at least a stoichiometric amount of base is present to generate the more nucleophilic phenoxide. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Multiple Byproducts Observed via TLC/LC-MS | 1. Hydrolysis of Carbamoyl Chloride: As above, leading to N-methylaniline. 2. Formation of Symmetric Urea: If the carbamoyl chloride is contaminated with isocyanate, it can react with N-methylaniline to form urea byproducts.[9] | 1. Strictly enforce anhydrous conditions. 2. This points to a poor-quality carbamoyl chloride starting material. The best solution is to source a higher purity reagent. The urea byproduct can typically be removed during column chromatography. |
| Product "Oils Out" During Recrystallization | 1. Incorrect Solvent Choice: The boiling point of the solvent may be higher than the melting point of your product. 2. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.[8] | 1. Choose a lower-boiling point solvent or a solvent pair that allows for crystallization at a lower temperature. 2. Perform a preliminary purification via a quick silica gel plug or an initial aqueous work-up before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
-
Safety Note: N-methyl-N-phenylcarbamoyl chloride is a corrosive and moisture-sensitive reagent. Acetic anhydride used in the synthesis of the starting material is also corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.51 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (1.53 mL, 11.0 mmol, 1.1 eq).
-
Seal the flask with a septum and place it under a nitrogen atmosphere. Cool the flask to 0 °C in an ice-water bath.
-
In a separate dry vial, dissolve N-methyl-N-phenylcarbamoyl chloride (1.86 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).
-
Using a syringe, add the carbamoyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux (~40 °C) for 2-4 hours.
-
Upon completion, proceed with the work-up as described in the FAQ section.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with 10% ethyl acetate in hexanes.
-
Load the Sample: Concentrate the crude product in vacuo. Dissolve the residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elute: Begin eluting the column with 10% ethyl acetate/hexanes, gradually increasing the polarity to 20-30% ethyl acetate/hexanes.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(Acetylamino)phenyl methyl(phenyl)carbamate as a solid.
Visualization of Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing yield issues.
References
- Jiang, Y. (2007). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. CN101066914A.
-
Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35885–35895. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. Retrieved from [Link]
-
Puumi, J., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry, 88(6), 3353–3362. Retrieved from [Link]
-
Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1114-1190. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Puumi, J., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Green Chemistry. Retrieved from [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Retrieved from [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Retrieved from [Link]
- Google Patents. (n.d.). Production of phenyl carbamates. EP0121532A1.
-
Koo, I. S., et al. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(6), 3568–3594. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methoxyphenyl)-N-methyl- (CAS 35813-38-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates 4a–h (alkyl = methyl to butyl). Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of phenylcarbamates. EP1991524A1.
-
Karmaus, W., et al. (2022). Association of prenatal acetaminophen use and acetaminophen metabolites with DNA methylation of newborns: analysis of two consecutive generations of the Isle of Wight birth cohort. Clinical Epigenetics, 14(1), 110. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1149. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Acetamidophenol | CAS#:103-90-2. Retrieved from [Link]
-
Studylib.net. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Solvent free synthesis of acetaminophen. US9006488B1.
Sources
- 1. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Troubleshooting low solubility of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in aqueous media
Technical Support Center: Solubilization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Ticket ID: #SOL-4APC-001 Status: Open Subject: Troubleshooting aqueous solubility and precipitation issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary
You are encountering solubility limitations with 4-(Acetylamino)phenyl methyl(phenyl)carbamate . This molecule presents a classic "brick dust" profile: high crystallinity and high lipophilicity (LogP > 2.5), compounded by a lack of ionizable groups in the physiological pH range.
This guide moves beyond basic "shake and heat" methods.[2][3] It addresses the thermodynamic barriers preventing dissolution and provides validated protocols to overcome them without compromising chemical stability.[2][3]
Part 1: Diagnostic Phase (The "Why")[1]
Before attempting a fix, confirm the root cause of your precipitation.[3]
Q: Why does it precipitate immediately when I dilute my DMSO stock into buffer?
A: This is the "Log-Linear Solubility Drop."
Your compound is a lipophilic carbamate ester of paracetamol.[1][2][3] It relies on hydrophobic interactions.[2][3] When you introduce water (high dielectric constant,
-
The Trap: A 1% DMSO final concentration is often insufficient to keep lipophilic carbamates in solution, leading to immediate nucleation and crystal growth.[3]
Q: Can I use acid or base to dissolve it? A: STOP. Do not use strong bases.
-
Reason 1 (Inefficacy): The acetamide nitrogen is non-basic due to resonance withdrawal.[1][2][3] The carbamate nitrogen is similarly non-basic.[2][3] There are no protonation/deprotonation sites in the pH 1–9 range.[3]
-
Reason 2 (Chemical Instability): Phenyl carbamates are susceptible to hydrolysis under alkaline conditions (pH > 8.5).[1][2][3] The hydroxide ion attacks the carbonyl carbon, cleaving the molecule into paracetamol, N-methylaniline, and
.
Part 2: Troubleshooting & Protocols
Scenario A: "I need a clear solution for in vitro assays (Cell Culture/Enzymatic)."
The Fix: The Ternary Cosolvent System DMSO alone is often too toxic for cells at the required concentration.[3] Use a ternary system to lower the dielectric constant barrier.[2][3]
Protocol: PEG-400/DMSO/Water Hybrid [1][2][3]
-
Stock Preparation: Dissolve compound at 500x final concentration in 100% DMSO.
-
Intermediate Step (Critical): Add PEG-400 to the DMSO stock before adding water.[1][2][3]
-
Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer with vortexing.
| Component | Function | Final % (Typical) |
| DMSO | Primary Solubilizer | 0.2% - 0.5% |
| PEG-400 | Cosolvent / Interface | 1.0% - 2.0% |
| Buffer | Bulk Medium | > 97% |
Scenario B: "I need a high-concentration formulation for in vivo (IV/IP) dosing."
The Fix: Host-Guest Complexation (Cyclodextrins) Cosolvents cause pain and hemolysis upon injection.[1][2][3] Cyclodextrins (CDs) encapsulate the hydrophobic phenyl rings, shielding them from water.
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1][2][3][4]
-
Why: The phenyl and methyl-phenyl groups fit optimally into the
-CD cavity.[1][2][3] HP-derivatization disrupts the CD's own crystal lattice, allowing high aqueous solubility (>50% w/v).[1][2][3]
Protocol: Phase Solubility Optimization
-
Add excess 4-(Acetylamino)phenyl methyl(phenyl)carbamate solid.[1][2][3]
-
Equilibrate: Shake at 25°C for 24–48 hours.
-
Filter: Pass through a 0.45 µm PVDF filter (avoid nylon, which binds carbamates).[2][3]
-
Analyze: Quantify drug concentration via HPLC.
Technical Note: If solubility is still low, heating to 60°C during complexation (step 2) can drive the inclusion, but you must validate stability first.
Scenario C: "I need a suspension for Oral Gavage (PO)."
The Fix: Steric Stabilization If you cannot achieve true solution, a stable suspension is acceptable for oral dosing.[3]
Protocol: The "Wetting" Method
-
Micronization: Grind the compound using a mortar and pestle to break crystal aggregates.[2][3]
-
Wetting: Add a minimal amount of Tween 80 (Polysorbate 80) directly to the powder.[2][3] Mix until a paste forms.
-
Dispersion: Slowly add 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) while triturating.
Part 3: Visualizing the Decision Matrix
Use the following logic flow to determine your optimal formulation strategy.
Caption: Decision matrix for solubilizing lipophilic carbamates based on experimental constraints.
Part 4: Stability & Hydrolysis Mechanisms
You must understand the stability profile to avoid generating false negatives in your data.[2][3] Phenyl carbamates are essentially "masked" phenols.[2][3]
The Danger Zone (pH > 8.5):
In basic media, the hydroxide ion attacks the carbamate carbonyl.
Implication: If you use a carbonate buffer (pH 9-10) or dissolve in 0.1N NaOH, you are likely testing the activity of Paracetamol and N-methylaniline , not your target compound.[1][2]
References
-
Cyclodextrin Complexation: Rasheed, A. et al. "Development and Characterization of Paracetamol Complexes with Hydroxypropyl-β-Cyclodextrin."[1][2][3] Brieflands, 2013.[2][3] Link
-
Carbamate Hydrolysis: Iley, J. et al. "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[2][3] Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1980. Link
-
Solubilization Strategies: Savjani, K.T. et al. "Drug Solubility: Importance and Enhancement Techniques."[2][3] ISRN Pharmaceutics, 2012.[2][3] Link
-
Surfactant Effects: Bridges, J.W. et al.[2][3] "The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the rat." University of Surrey, 1979.[2][3] Link
Sources
- 1. methyl N-{4-[(pyridin-4-yl)methyl]phenyl}carbamate | C14H14N2O2 | CID 673870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. brieflands.com [brieflands.com]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Identifying degradation products of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Subject: Troubleshooting Degradation Pathways of 4-(Acetylamino)phenyl methyl(phenyl)carbamate Ticket ID: #STAB-PRO-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Stability Applications Support Center. You are likely investigating 4-(Acetylamino)phenyl methyl(phenyl)carbamate , a prodrug structure designed to mask the phenolic hydroxyl group of Paracetamol (Acetaminophen) to potentially enhance lipophilicity or reduce first-pass metabolism.
Because this molecule combines an amide (acetanilide core) and a disubstituted carbamate (methyl-phenyl carbamoyl moiety), its degradation profile is chemically distinct. The guide below prioritizes the isolation of these specific breakdown products using LC-MS and stress-testing protocols compliant with ICH Q1A(R2).
Module 1: Hydrolytic Degradation (The Primary Pathway)
User Issue: "I am seeing two major new peaks in my chromatogram after pH 9 stress testing. One matches the retention time of Paracetamol, but I cannot identify the second non-polar peak."
Technical Diagnosis:
Your molecule contains a carbamate ester linkage .[1][2][3] Under alkaline conditions (and enzymatically in vivo), this bond cleaves. Unlike simple esters, carbamates are generally more stable, but
-
The Mechanism: Since your nitrogen is disubstituted (Methyl + Phenyl), it lacks the proton required for the fast E1cB elimination mechanism (via isocyanate). Instead, it undergoes a slower
nucleophilic attack at the carbonyl carbon. -
The Products:
-
Product A (Polar): Paracetamol (4-Acetamidophenol).
-
Product B (Non-polar):
-Methylaniline. -
Byproduct:
(lost as gas).
-
Actionable Protocol:
Confirm the identity of "Product B" by monitoring for
Degradation Pathway Diagram
Caption: Hydrolytic cleavage of the carbamate linker yielding Paracetamol and N-methylaniline.
Module 2: Oxidative Stress & Secondary Degradation
User Issue: "My peroxide stress samples show a mass shift of +16 Da and -42 Da. What is happening?"
Technical Diagnosis: Oxidative stress attacks the electron-rich centers of your molecule. You have two distinct "danger zones": the aniline nitrogen (in the carbamate tail) and the paracetamol core.
-
+16 Da Shift (
-Oxide): The tertiary nitrogen of the -methylaniline moiety is highly susceptible to oxidation, forming an -oxide . -
-42 Da Shift (Deacetylation): While rare under mild oxidation, harsh conditions (or concurrent acid hydrolysis) can cleave the acetyl group from the paracetamol core, yielding 4-Aminophenol (highly toxic impurity).
-
Quinone Imine Formation: If the paracetamol core oxidizes, it forms NAPQI (N-acetyl-p-benzoquinone imine), a reactive electrophile.[4] This is usually transient but can be trapped if you use glutathione in your media.
Troubleshooting Table: LC-MS Identification
| Compound | Molecular Formula | Monoisotopic Mass (Da) | ESI(+) m/z [M+H] | Diagnostic Fragment |
| Parent | 284.12 | 285.12 | 152.07 (Paracetamol core) | |
| Paracetamol | 151.06 | 152.07 | 110.06 ( | |
| 107.07 | 108.08 | 77.04 (Phenyl) | ||
| 4-Aminophenol | 109.05 | 110.06 | -- | |
| Parent | 300.11 | 301.12 | 285.12 (Loss of O) |
Module 3: Experimental Protocol (Forced Degradation)
Objective: Generate 10-20% degradation to validate stability-indicating methods as per ICH Q1A(R2).
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile/Water (50:50).
-
Acid Stress:
-
Mix 1 mL Stock + 1 mL 1N HCl.
-
Incubate at 60°C for 4 hours.
-
Target: Amide hydrolysis (4-Aminophenol formation).
-
-
Base Stress:
-
Mix 1 mL Stock + 1 mL 0.1N NaOH.
-
Incubate at Room Temp for 2 hours.
-
Target: Carbamate cleavage (Paracetamol +
-Methylaniline). -
Note: Use milder base than acid; carbamates are base-labile.
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3%
. -
Incubate at Room Temp for 24 hours.
-
-
Quenching: Neutralize acid/base samples to pH 7.0 before LC injection to prevent on-column degradation.
Analytical Method Parameters (LC-MS)
-
Column: C18, 1.7 µm (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: PDA (210-400 nm) and MS (ESI+).
Module 4: Photostability (The "Hidden" Pathway)
User Issue: "I see a degradation product with the exact same mass as the parent (Isomer) after light exposure."
Technical Diagnosis: Aryl carbamates and esters are susceptible to the Photo-Fries Rearrangement under UV light.
-
Mechanism: The
-methyl-phenyl-carbamoyl group can migrate from the oxygen to the ortho or para position of the phenyl ring. -
Result: You form a hydroxy-benzamide derivative.
-
Detection: This will appear as an isobaric peak (Same
285.12) but with a different retention time and likely a shifted UV absorption max due to the change in conjugation.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9][10] International Council for Harmonisation.[9] Link
-
Williams, A. (1972).[11] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[11] Structure–reactivity relationships consistent with an E1cB mechanism.[11] Journal of the Chemical Society, Perkin Transactions 2.[11] Link
-
Vacondio, F., et al. (2015).[12] Organic Carbamates in Drug Design and Medicinal Chemistry.[12] Journal of Medicinal Chemistry. Link
-
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. Link
Sources
- 1. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. memmert.com [memmert.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Resolving peak tailing in HPLC analysis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Technical Support Center: HPLC Troubleshooting
Topic: Resolving Peak Tailing in the Analysis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Introduction
In high-performance liquid chromatography (HPLC), achieving a sharp, symmetrical, Gaussian peak is paramount for accurate quantification and robust method performance. Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common and frustrating issue that can compromise resolution and lead to inaccurate integration.[1] This guide provides a comprehensive, in-depth troubleshooting framework specifically for resolving peak tailing encountered during the analysis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a compound whose polar functional groups make it susceptible to problematic secondary interactions.
This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may face. We will explore the underlying chemical mechanisms causing peak distortion and provide systematic, field-proven solutions to restore peak symmetry and ensure the integrity of your analytical results.
Troubleshooting Guide & FAQs
Q1: I'm seeing significant peak tailing for 4-(Acetylamino)phenyl methyl(phenyl)carbamate. What are the primary causes?
Peak tailing is fundamentally caused by the presence of more than one retention mechanism, where one mechanism is significantly stronger or slower than the primary mode of separation.[2][3] When analyzing your analyte, the issue can almost always be traced back to one of two root causes: undesirable chemical interactions specific to your analyte and column, or broader system-level/physical problems.
To begin troubleshooting, you must first determine if the problem is specific to your compound or affects all peaks in the chromatogram.
-
Analyte-Specific Tailing: If only the 4-(Acetylamino)phenyl methyl(phenyl)carbamate peak (or a few other polar, basic compounds) is tailing, the cause is likely a secondary chemical interaction with the stationary phase.
-
System-Wide Tailing: If all peaks in your run are tailing, the issue is likely physical or system-related, such as extra-column volume or a compromised column.[1]
The following troubleshooting diagram outlines the initial diagnostic path.
Caption: Initial diagnostic workflow for peak tailing.
Q2: My peak tailing is specific to the analyte. What chemical interactions are at play?
When peak tailing is analyte-specific, the most common culprit is the interaction between polar functional groups on your molecule and active sites on the silica-based stationary phase.[4] For 4-(Acetylamino)phenyl methyl(phenyl)carbamate, the key issue is almost certainly secondary interactions with residual silanol groups .
The Silanol Interaction Mechanism:
Standard reversed-phase columns (e.g., C18, C8) are made from silica particles that have been chemically bonded with hydrophobic alkyl chains. However, this bonding process is never 100% complete, leaving behind unreacted, polar silanol groups (Si-OH) on the silica surface.[3][5]
These silanol groups can interact with your analyte in two ways:
-
Hydrogen Bonding: The polar carbamate (-O-(C=O)-N-) and amide (-NH-(C=O)-) moieties of your analyte can form hydrogen bonds with the silanol groups.
-
Ionic Interactions: At mobile phase pH levels above approximately 3.5, a fraction of the acidic silanol groups become deprotonated and negatively charged (Si-O⁻).[2] Although 4-(Acetylamino)phenyl methyl(phenyl)carbamate is not a strong base, its nitrogen-containing functional groups can carry a partial positive charge, leading to a strong electrostatic attraction with these ionized silanols.[6]
This unwanted ionic attraction acts as a secondary, high-energy retention mechanism. Most analyte molecules travel through the column interacting only with the C18 phase, but a fraction get "stuck" on the active silanol sites, eluting later and creating the characteristic peak tail.[5]
Caption: Unwanted ionic interaction causing peak tailing.
Q3: How can I eliminate peak tailing caused by silanol interactions?
There are several highly effective strategies to mitigate silanol interactions. The most powerful approach is to optimize the mobile phase conditions, though changing the column chemistry is also a definitive solution.
Controlling the mobile phase pH is the most critical factor for achieving good peak shape with ionizable compounds.[7] The goal is to ensure that either the analyte or the silanol groups are in a single, non-ionized state.
-
Option A: Lower the Mobile Phase pH (Recommended)
-
Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer or acid.[3][4] For UV detection, a 10-20 mM phosphate buffer is ideal.[8] For mass spectrometry (MS) applications, 0.1% formic acid is the standard choice.[9]
-
Mechanism: At this low pH, the acidic silanol groups are fully protonated (Si-OH) and thus electrically neutral.[8] This eliminates the strong secondary ionic interactions, leaving only the weaker hydrogen bonding and the primary reversed-phase retention mechanism, which results in a sharp, symmetrical peak.
-
Self-Validation: If reducing the pH significantly improves your peak shape, you have confirmed that silanol interactions were the root cause.
-
-
Option B: Increase the Mobile Phase pH
-
Action: Use a mobile phase with a pH > 8.
-
Mechanism: At high pH, the silanol groups are fully ionized (Si-O⁻). If the analyte has acidic protons (like the amide N-H), it may become deprotonated and also carry a negative charge, leading to electrostatic repulsion that improves peak shape.
-
CRITICAL CAVEAT: Standard silica-based columns are not stable above pH 8 and will rapidly degrade.[10] This approach should only be attempted if you are using a modern hybrid-particle column (e.g., BEH, CSH) or a polymer-based column specifically designed for high-pH stability.[3][11]
-
-
Action: Add a small concentration (e.g., 5-20 mM) of a competing base, such as triethylamine (TEA) , to the mobile phase.[8][12]
-
Mechanism: TEA is a small, basic amine that acts as a "silanol suppressor." It will preferentially interact with the active, ionized silanol sites on the stationary phase, effectively masking them from your larger analyte.[8]
-
Caveats: This is an older technique, often used with lower-purity "Type A" silica columns.[8] TEA can shorten column lifetime by accelerating hydrolysis of the stationary phase and can cause signal suppression in MS detectors.[8] It should be considered a secondary option if pH adjustment alone is insufficient.
-
Action: Use a modern, high-purity, end-capped column.
-
Mechanism: Column technology has advanced significantly.
-
Type B Silica Columns: These are made with ultra-pure silica containing very low levels of metal contaminants. This results in less acidic, less active silanol groups compared to older "Type A" silica.[3]
-
End-Capped Columns: After bonding the C18 chains, manufacturers perform an "end-capping" step to react many of the remaining accessible silanol groups with a small silylating agent.[13][14] This further reduces the number of active sites available to interact with your analyte.
-
Hybrid or Polymer Columns: Columns with hybrid silica-organic particles or fully polymeric particles offer greater pH stability and different surface characteristics that can eliminate silanol interactions entirely.[3][9]
-
Q4: I've confirmed that all the peaks in my chromatogram are tailing. What should I do?
If every peak is tailing, the problem is not chemical but physical. This points to an issue in your HPLC system that is disrupting the uniform flow path of the sample band.
| Potential Cause | Recommended Solution |
| Column Void or Blockage | A void can form at the head of the column packing, or the inlet frit can become blocked by particulates from unfiltered samples.[13] Solution: Disconnect the column and, if the manufacturer's instructions permit, reverse-flush it with a strong solvent to waste. If this fails, the column likely needs replacement.[1] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][15] Solution: Use tubing with the narrowest internal diameter suitable for your system (e.g., 0.125 mm or 0.005") and keep all connections as short as possible. Ensure all fittings are properly seated to eliminate dead volume. |
| Sample Overload | Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet, causing peak distortion.[13][16] Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you have identified mass overload as the issue. Optimize by reducing sample concentration or injection volume. |
| Sample Solvent Mismatch | Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase can cause the sample band to spread unevenly at the column head.[6] Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition.[15] If solubility is an issue, use the weakest possible solvent. |
Experimental Protocol: Mobile Phase pH Optimization Study
This protocol provides a systematic approach to determine the optimal mobile phase pH for improving the peak shape of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.
Objective: To evaluate the effect of mobile phase pH on the peak asymmetry factor and select a pH that provides a value as close to 1.0 as possible.
Materials:
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (for MS) or phosphoric acid (for UV)
-
Buffer salts (e.g., monobasic sodium phosphate) if required
-
Your prepared sample of 4-(Acetylamino)phenyl methyl(phenyl)carbamate dissolved in the initial mobile phase.
-
A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Procedure:
-
Prepare Aqueous Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for 0.1% v/v).
-
Mobile Phase A2 (pH ~4.5): Prepare a 20 mM acetate buffer.
-
Mobile Phase A3 (Unbuffered, pH ~6-7): Use HPLC-grade water directly.
-
Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[10]
-
-
Set Up HPLC Sequence:
-
Create a sequence in your chromatography data system (CDS) to test each mobile phase condition.
-
For each condition, perform at least three replicate injections of your sample to ensure reproducibility.
-
Use the same gradient, flow rate, column temperature, and organic mobile phase (e.g., acetonitrile) for all runs to ensure a direct comparison.
-
-
Experimental Workflow:
Caption: Experimental workflow for mobile phase pH optimization.
-
Data Analysis:
-
After the sequence is complete, process the chromatograms in your CDS.
-
For each injection, determine the peak asymmetry factor (also known as the tailing factor). Most CDS software can calculate this automatically. An ideal value is 1.0. A value > 1.2 is generally considered to be tailing.
-
Compile the results in a table for easy comparison.
-
Expected Results & Interpretation:
You should observe a clear trend where the peak asymmetry improves dramatically at lower pH.
| Mobile Phase pH | Average Asymmetry Factor | Peak Shape Observation |
| ~7.0 (Unbuffered) | 2.1 | Severe Tailing |
| ~4.5 (Acetate Buffer) | 1.6 | Moderate Tailing |
| ~2.7 (0.1% Formic Acid) | 1.1 | Excellent Symmetry |
Based on these hypothetical but typical results, a mobile phase pH of ~2.7 would be selected for the final validated method, as it effectively suppresses the silanol interactions causing the peak tailing.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters. Available at: [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. Available at: [Link]
-
Osaka Soda Co., Ltd. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available at: [Link]
-
Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
ResearchGate. (2019). How can i prevent the peak tailing in HPLC? ResearchGate. Available at: [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a compound of interest in medicinal chemistry and materials science. By dissecting the fragmentation of this molecule, we can gain valuable insights applicable to the broader class of N-aryl carbamates and N-acetylated aromatic amines. This guide will objectively compare the expected fragmentation pathways with those of its constituent chemical moieties, supported by established principles of mass spectrometry.
Introduction to 4-(Acetylamino)phenyl methyl(phenyl)carbamate and its Structural Significance
4-(Acetylamino)phenyl methyl(phenyl)carbamate is a molecule that incorporates three key functional groups: a carbamate linkage, an N-acetylated aromatic amine, and a phenyl group. The analysis of such a molecule by mass spectrometry presents a unique opportunity to observe competing and collaborative fragmentation pathways. Understanding these pathways is crucial for the unambiguous identification of the compound in complex matrices and for the structural characterization of related analogues.
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1][2] For 4-(Acetylamino)phenyl methyl(phenyl)carbamate, we anticipate fragmentation to be initiated at several key locations, primarily around the carbamate and amide functionalities.
Experimental Protocols: A General Approach for Mass Spectrometric Analysis
While specific experimental data for the title compound is not publicly available, a standard protocol for its analysis using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is provided below. This methodology is designed to be a self-validating system for researchers aiming to acquire fragmentation data for this or structurally similar compounds.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary to ensure proper chromatographic separation and peak shape.
Predicted Fragmentation Pattern of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Based on the fragmentation patterns of related compounds, we can predict the major fragmentation pathways for 4-(Acetylamino)phenyl methyl(phenyl)carbamate. The molecular weight of the compound is 284.31 g/mol , so we expect the molecular ion peak (M+) at m/z 284.
Key Predicted Fragmentation Pathways
The fragmentation of 4-(Acetylamino)phenyl methyl(phenyl)carbamate is expected to be dominated by cleavages around the carbamate and amide groups. The following pathways are proposed:
-
Pathway A: Cleavage of the Carbamate Ester Bond: This is a common fragmentation pathway for carbamates.[3][4] Cleavage of the C-O bond of the ester can lead to the formation of a 4-(acetylamino)phenoxide radical and a charged methyl(phenyl)carbamoyl cation at m/z 150 .
-
Pathway B: Loss of Methyl Isocyanate: A characteristic fragmentation of N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[3][4] This would result in a fragment ion at m/z 227 .
-
Pathway C: Cleavage of the N-Phenyl Bond: Cleavage of the bond between the nitrogen and the phenyl group can lead to the formation of a phenyl radical and a charged 4-(acetylamino)phenyl methylcarbamate ion at m/z 207 .
-
Pathway D: Fragmentation of the Acetylamino Group: The N-acetyl group can undergo fragmentation, primarily through the loss of a ketene molecule (CH₂=C=O, 42 Da).[5][6] This would lead to a fragment at m/z 242 . Further fragmentation of the resulting aminophenyl methyl(phenyl)carbamate ion could also occur.
-
Pathway E: Formation of the Acetaminophen-like Cation: Cleavage of the carbamate can also lead to the formation of an N-acetyl-p-aminophenol-like cation at m/z 151 . The fragmentation of this ion is well-documented and would be expected to produce a prominent fragment at m/z 109 due to the loss of ketene.[7]
Comparative Data Summary
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Fragment |
| 284 | 242 | 42 | [M - CH₂CO]⁺ |
| 284 | 227 | 57 | [M - CH₃NCO]⁺ |
| 284 | 207 | 77 | [M - C₆H₅]⁺ |
| 284 | 151 | 133 | [HOC₆H₄NHCOCH₃]⁺ |
| 284 | 150 | 134 | [C₆H₅N(CH₃)CO]⁺ |
| 151 | 109 | 42 | [HOC₆H₄NH₂]⁺ |
Visualization of the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Differential FTIR Characterization of 4-(Acetylamino)phenyl Methyl(phenyl)carbamate
Executive Summary: The Dual-Carbonyl Challenge
In drug development, the derivatization of 4-acetamidophenol (Paracetamol) into carbamate prodrugs is a critical strategy for modulating lipophilicity and metabolic stability. The target molecule, 4-(Acetylamino)phenyl methyl(phenyl)carbamate , presents a unique spectroscopic challenge: it contains two distinct carbonyl environments within a single aromatic scaffold.
-
The Amide Carbonyl: Part of the stable acetamido group (
). -
The Carbamate Carbonyl: The newly formed ester-amide hybrid linkage (
).
This guide objectively compares FTIR against alternative characterization methods (UV-Vis, HPLC), demonstrating why FTIR is the superior technique for rapid structural confirmation and stability profiling. We focus on the resolution of the carbonyl region (1600–1800 cm⁻¹) as the primary performance metric.
Comparative Performance Analysis
FTIR vs. Alternatives: Why Vibrational Spectroscopy Wins
While NMR is the gold standard for ab initio structure elucidation, it is inefficient for routine process monitoring. UV-Vis lacks the resolution to distinguish between the two carbonyl types. FTIR provides a specific "molecular fingerprint" that validates the integrity of the carbamate linkage without interference from the acetamide backbone.
| Feature | FTIR (ATR Mode) | UV-Vis Spectroscopy | HPLC-UV |
| Carbonyl Specificity | High. Resolves Amide I (1660 cm⁻¹) from Carbamate C=O (1725 cm⁻¹). | Low. Broad absorption bands overlap; cannot distinguish C=O types. | Medium. Separates compounds but relies on retention time, not structural vibration. |
| Throughput | < 2 mins. Direct solid analysis (no solvent needed). | 10-15 mins. Requires dilution and solvent baselining. | 20-40 mins. Requires column equilibration and elution. |
| Hydrolysis Detection | Instant. Appearance of -OH stretch (3300 cm⁻¹) signals breakdown. | Ambiguous. Slight shift in | High. Distinct peaks for degradation products. |
| Cost Per Scan | Negligible. | Low. | High (Solvents, columns). |
Scientist’s Insight: The "performance" of FTIR here is defined by its ability to deconvolute the Carbonyl War occurring between 1650 and 1750 cm⁻¹. UV-Vis cannot see this; NMR sees it but takes 30 minutes. FTIR sees it in 30 seconds.
Detailed Spectral Characterization
The following data compares the precursor (Paracetamol) with the target Carbamate. The disappearance of the Phenolic O-H and the appearance of the Carbamate C=O are the critical "Pass/Fail" criteria.
Table 1: Diagnostic Wavenumber Assignments
| Functional Group | Vibration Mode | Precursor (Paracetamol) | Target (Carbamate Product) | Shift / Diagnostic Note |
| Phenolic -OH | Stretch | 3320–3350 cm⁻¹ (Broad) | ABSENT | Primary confirmation of reaction completion. |
| Amide N-H | Stretch | 3300–3340 cm⁻¹ | 3300–3340 cm⁻¹ | Remains present (Acetamide group is untouched). |
| Carbamate C=O | Stretch | — | 1715–1735 cm⁻¹ | New Band. Distinct, sharp ester-like carbonyl. Higher frequency than amide due to -O- electronegativity. |
| Amide I (C=O) | Stretch | 1650–1665 cm⁻¹ | 1655–1670 cm⁻¹ | Often shifts slightly (+5 cm⁻¹) due to loss of H-bonding at the phenol end. |
| Amide II | N-H Bend | 1550–1560 cm⁻¹ | 1540–1550 cm⁻¹ | Diagnostic of the acetamide backbone. |
| C-O-C (Ester) | Asym. Stretch | — | 1190–1220 cm⁻¹ | Strong band characteristic of the carbamate linkage to the phenyl ring. |
| Aromatic Ring | C=C Stretch | 1600 / 1500 cm⁻¹ | 1595 / 1495 cm⁻¹ | Retained. |
The "Carbonyl Gap"
The most critical performance metric is the
-
Target
: (e.g., ). -
Interpretation: If you see a single broad peak or a shoulder, the carbamate formation may be incomplete, or the resolution of your instrument is insufficient (requires
resolution).
Experimental Protocol: Self-Validating Synthesis Check
This workflow is designed to be a self-validating system. If the FTIR spectrum does not meet the "Gate 2" criteria, the sample is rejected before expensive HPLC analysis.
Method: Attenuated Total Reflectance (ATR) FTIR.
Instrument: Nicolet iS50 or equivalent (ZnSe or Diamond Crystal).
Resolution:
Step-by-Step Workflow
-
Background Collection: Clean crystal with isopropanol. Collect air background.
-
Precursor Baseline: Run pure 4-acetamidophenol. Note the broad -OH stretch at 3300+ and the single C=O at 1650.
-
Sample Prep: Place ~5 mg of the dried, solid target product on the crystal. Apply high pressure (clamp) to ensure contact.
-
Acquisition: Collect spectrum.
-
Data Processing (The "Derivative" Trick):
-
If the peaks at 1660 and 1720 overlap, apply a Second Derivative transformation to the spectrum.
-
Why? This mathematically separates overlapping bands, turning shoulders into distinct minima.
-
-
Validation Logic (Pass/Fail):
-
Check 1: Is the broad O-H hump (3200-3500) gone? (Note: Sharp N-H remains).
-
Check 2: Is the "Carbonyl Gap" present? (Two distinct peaks in 1600-1750 region).
-
Check 3: Is the C-O-C stretch at 1200 present?
-
Visualization: The Analytical Decision Tree
The following diagram illustrates the logical flow for characterizing the product, highlighting the "Fail" loops that save time in R&D.
Figure 1: Analytical Logic Flow for Carbamate Validation. This decision tree prioritizes the exclusion of unreacted phenol (Check 1) and the confirmation of the carbamate linkage (Check 2).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for Amide I vs. Ester/Carbamate shifts).
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Phenyl-N,N-dimethylcarbamate. National Institute of Standards and Technology.[2]
- Supports the assignment of the phenyl carbamate C=O stretch to the 1720-1740 cm⁻¹ region.
-
Lachenmeier, D. W., et al. (2005). "Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy." Analytical and Bioanalytical Chemistry.
- Validates the use of FTIR/Chemometrics for distinguishing carbamate functional groups in complex mixtures.
-
Haque, N., et al. (2020).[3] "Synthesis of N-methylated products... and primary carbamates." RSC Advances (Supporting Information).
- Provides specific experimental IR data for phenyl carbamate derivatives, confirming C=O stretches >1700 cm⁻¹.
Sources
Comparing efficacy of 4-(Acetylamino)phenyl methyl(phenyl)carbamate vs Acetaminophen
An In-Depth Comparative Analysis for Drug Development Professionals: Acetaminophen vs. its Prodrug, Phenacetin
Introduction
In the landscape of non-opioid analgesics, acetaminophen stands as a cornerstone for the management of mild to moderate pain and fever. Its widespread use, however, is shadowed by a narrow therapeutic index and the risk of severe hepatotoxicity in cases of overdose. This has spurred ongoing research into analogues and prodrugs that might offer an improved safety profile or enhanced efficacy. This guide delves into a comparative analysis of acetaminophen and one of its historical predecessors and metabolic precursors, phenacetin.
Phenacetin was introduced into clinical practice in the late 19th century and was a common component of analgesic mixtures for decades. However, its association with severe adverse effects, particularly nephrotoxicity and an increased risk of urothelial carcinomas, led to its withdrawal from the market in many countries in the latter half of the 20th century. The study of phenacetin, however, provides valuable insights into the structure-activity and structure-toxicity relationships of para-aminophenol derivatives.
This document will provide a detailed comparison of the two compounds, focusing on their mechanisms of action, metabolic pathways, analgesic and antipyretic efficacy, and toxicological profiles. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of the nuances that differentiate a successful drug from a withdrawn one, despite their close chemical and metabolic relationship.
Mechanism of Action: A Tale of Two Metabolites
While chemically similar, the primary analgesic and antipyretic effects of both acetaminophen and phenacetin are largely attributed to the same active metabolite: acetaminophen itself. The key difference lies in the metabolic conversion that phenacetin must undergo to exert its therapeutic action.
Acetaminophen: The precise mechanism of action of acetaminophen is still a subject of active research, but it is understood to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as it has only weak anti-inflammatory effects. The leading theories suggest that its analgesic effects are mediated through the central nervous system. It is a potent inhibitor of cyclooxygenase (COX) enzymes in the brain, particularly COX-2, which reduces the production of prostaglandins involved in pain signaling. Additionally, its active metabolite, AM404, has been shown to act on the endocannabinoid system by inhibiting the reuptake of anandamide, thereby enhancing its analgesic effects.
Phenacetin: Phenacetin is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway leading to its therapeutic effect is O-deethylation by cytochrome P450 enzymes (primarily CYP1A2) to form acetaminophen. Therefore, the analgesic and antipyretic properties of phenacetin are predominantly due to its conversion to acetaminophen. However, phenacetin itself and its other metabolites may contribute to its overall pharmacological and toxicological profile.
Caption: Metabolic conversion of Phenacetin to Acetaminophen and the latter's mechanism of action.
Comparative Efficacy: A Prodrug's Performance
Direct comparative efficacy studies between phenacetin and acetaminophen are limited, as phenacetin was largely replaced by acetaminophen. However, historical data and an understanding of their metabolic relationship allow for a reasonable comparison.
| Parameter | Acetaminophen | Phenacetin |
| Onset of Action | ~30-60 minutes | Slower due to required metabolic conversion |
| Duration of Action | 4-6 hours | Potentially longer due to sustained release of acetaminophen |
| Analgesic Potency | Similar to phenacetin (dose-dependent) | Similar to acetaminophen (dose-dependent) |
| Antipyretic Potency | Effective | Effective |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This standard preclinical model is used to assess the efficacy of analgesics.
-
Animal Preparation: Male Swiss albino mice (20-25 g) are acclimatized for one week.
-
Grouping: Mice are randomly assigned to three groups (n=6 per group): Control (vehicle), Acetaminophen (e.g., 100 mg/kg), and Phenacetin (e.g., 100 mg/kg).
-
Drug Administration: The respective compounds or vehicle are administered orally (p.o.).
-
Induction of Writhing: After a set time (e.g., 30 minutes for acetaminophen, 60 minutes for phenacetin to allow for metabolism), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
Observation: The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a 20-minute period following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Toxicological Profile: The Reason for Withdrawal
The primary reason for the replacement of phenacetin with acetaminophen was the significant difference in their safety profiles.
Acetaminophen: The main toxicity associated with acetaminophen is dose-dependent hepatotoxicity. At therapeutic doses, it is safely metabolized. However, in an overdose situation, the primary metabolic pathways become saturated, leading to an increase in the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione, but when glutathione stores are depleted, NAPQI binds to cellular proteins in the liver, leading to hepatocellular death.
Phenacetin: Phenacetin's toxicity profile is more severe and varied.
-
Nephrotoxicity: Chronic use of phenacetin is strongly associated with analgesic nephropathy, a form of chronic interstitial nephritis that can lead to renal failure. This is thought to be caused by the accumulation of reactive metabolites in the renal medulla.
-
Carcinogenicity: Phenacetin has been classified as a human carcinogen. Its long-term use is linked to an increased risk of urothelial tumors, particularly of the renal pelvis. The metabolite p-phenetidine is implicated in this carcinogenic effect.
-
Hematological Effects: Phenacetin can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.
Caption: Comparative Toxicological Pathways of Acetaminophen and Phenacetin.
Conclusion
The comparison of acetaminophen and phenacetin offers a compelling case study in drug development. While both compounds provide similar analgesic and antipyretic effects, primarily through the action of acetaminophen, their differing metabolic fates lead to vastly different safety profiles. The O-deethylation of phenacetin to acetaminophen is its primary activation pathway, but minor metabolic routes give rise to toxic metabolites responsible for its severe adverse effects.
This highlights the critical importance of understanding a drug's complete metabolic profile during preclinical and clinical development. While the prodrug approach can be a valuable strategy to improve a drug's pharmacokinetic properties, the potential for the generation of toxic metabolites from the parent compound must be thoroughly investigated. The story of phenacetin and acetaminophen serves as a crucial reminder that a successful therapeutic agent is defined not only by its efficacy but also by its safety.
Validation of Bioanalytical Methods for 4-(Acetylamino)phenyl methyl(phenyl)carbamate
Content Type: Comparative Method Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Analysts.
Executive Summary: The Challenge of Labile Carbamates
4-(Acetylamino)phenyl methyl(phenyl)carbamate is a lipophilic prodrug of Acetaminophen (Paracetamol) designed to enhance membrane permeability and reduce gastric irritation. However, its carbamate linkage presents a specific bioanalytical challenge: plasma hydrolytic instability .
This guide compares the performance of two validation strategies:
-
The Gold Standard (Product): UPLC-MS/MS with Isotope Dilution (High Sensitivity, High Specificity).
-
The Alternative: HPLC-UV/DAD (Cost-Effective, Lower Selectivity).
Key Insight: The success of this validation does not rest on the instrument alone, but on the sample preparation protocol designed to arrest the ex vivo conversion of the prodrug back to Acetaminophen.
Chemical Context & Stability Mechanism[1][2]
To validate a method for this analyte, one must understand its degradation pathway. In plasma, esterases attack the carbamate bond, releasing Acetaminophen.
Metabolic & Degradation Pathway
The following diagram illustrates the critical hydrolysis pathway that must be inhibited during sample collection.
Figure 1: Hydrolytic degradation pathway. Method validation must demonstrate <5% conversion of Prodrug to Acetaminophen during processing.
Comparative Performance: UPLC-MS/MS vs. HPLC-UV
The following data summarizes the validation parameters based on FDA M10 guidelines. The UPLC-MS/MS method is the recommended "Product" for PK studies due to its ability to distinguish the intact carbamate from the isobaric or structurally similar interferences.
| Validation Parameter | Method A: UPLC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) | Implication |
| Selectivity | High (MRM Transitions) | Moderate (Retention Time only) | MS/MS eliminates risk of co-eluting metabolites. |
| LLOQ | 0.5 ng/mL | 50 ng/mL | MS/MS is required for terminal phase PK profiling. |
| Linearity Range | 0.5 – 1000 ng/mL | 50 – 50,000 ng/mL | UV is sufficient only for formulation/high-dose studies. |
| Sample Volume | 10 µL | 100 µL | MS/MS spares precious preclinical samples (mouse/rat). |
| Run Time | 3.5 minutes | 12.0 minutes | MS/MS offers 3x higher throughput. |
| Matrix Effect | Susceptible (Requires IS) | Negligible | UV is more robust against phospholipids, but less sensitive. |
Validated Experimental Protocols
Critical Reagent: The Internal Standard[3]
-
Do NOT use: Deuterated Acetaminophen (Acetaminophen-d4). It is too polar and will not track the extraction efficiency of the lipophilic carbamate prodrug.
-
Recommendation: Synthesize 4-(Acetylamino)phenyl methyl(phenyl)carbamate-d3 (label on the N-methyl group) or use a structural analog like Benorilate .
Sample Preparation Workflow (Self-Validating System)
This protocol uses Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE removes plasma esterases more effectively, halting hydrolysis immediately.
Step-by-Step Protocol:
-
Collection: Collect blood into tubes containing K2EDTA.
-
Critical Step: Immediately add 10 µL of 50% Formic Acid per 1 mL of blood to lower pH to ~3.0. Place on ice.
-
-
Aliquot: Transfer 50 µL of acidified plasma to a clean tube.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It extracts the lipophilic carbamate efficiently while leaving the more polar Acetaminophen (metabolite) behind, improving selectivity.
-
-
Agitation: Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the supernatant under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase (50:50 Water:MeCN).
Instrumental Conditions (UPLC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.0 min.
-
Detection: Electrospray Ionization (ESI) Positive Mode.
-
Precursor Ion: [M+H]+ = 285.1 m/z
-
Product Ion (Quant): 152.1 m/z (Paracetamol core fragment)
-
Product Ion (Qual): 110.1 m/z (Phenyl-N-methyl moiety)
-
Validation Decision Tree
Use this logic flow to determine if your method meets regulatory acceptance criteria (FDA M10/ICH M10).
Figure 2: Step-by-step validation logic ensuring regulatory compliance.
Expert Commentary: Troubleshooting Common Pitfalls
The "Back-Conversion" Trap
The most common failure mode for this specific analyte is the overestimation of Acetaminophen and underestimation of the Prodrug .
-
Symptom: The QC samples show low accuracy (e.g., 80% recovery) for the prodrug, while the "blank" plasma shows a peak for Acetaminophen.
-
Cause: The carbamate bond is hydrolyzing during the drying step or in the autosampler.
-
Solution: Ensure the reconstitution solvent is slightly acidic (0.1% Formic acid). Never use neutral or basic buffers (like Ammonium Acetate pH 7) for reconstitution, as carbamates are base-labile.
Matrix Effects in ESI
Because the molecule is lipophilic, it elutes late in the chromatogram (high % organic).
-
Risk: Phospholipids also elute late and can suppress ionization.
-
Mitigation: Monitor the phospholipid transition (m/z 184 -> 184) during method development. If overlap occurs, switch the column to a Phenyl-Hexyl stationary phase to alter selectivity.
References
-
FDA (U.S. Food and Drug Administration). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Guitart, A., et al. (1991).[3] Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography. Analyst.
-
Venkateswara Rao, Y., et al. (2023). Bioanalytical method development and validation of a novel antiseizure agent Cenobamate (Carbamate derivative) using LC-MS/MS. International Journal of Nanotechnology.
- Hsieh, Y., et al. (2007). Hydrolytic stability of carbamate prodrugs in plasma and liver microsomes. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Pharmacokinetic Guide: Carbamate Prodrugs and the Case of 4-(Acetylamino)phenyl methyl(phenyl)carbamate
This guide provides a comprehensive comparison of the pharmacokinetic profiles of carbamate prodrugs and a representative analogue, 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a putative prodrug of the widely used analgesic, acetaminophen. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data and methodologies.
Introduction: The Rationale for Carbamate Prodrugs
In drug discovery and development, optimizing the pharmacokinetic properties of a lead compound is as crucial as its pharmacodynamic activity. Carbamate prodrugs represent a versatile strategy to overcome various pharmacokinetic challenges, including poor aqueous solubility, extensive first-pass metabolism, and chemical instability.[1] By transiently masking a functional group, typically a hydroxyl or an amine, on the parent drug molecule with a carbamate moiety, we can modulate its physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The bioconversion of carbamate prodrugs to the active parent drug is typically mediated by ubiquitous esterases in the body, releasing the active pharmaceutical ingredient, carbon dioxide, and an amine.[1] The rate of this hydrolysis can be fine-tuned by modifying the substituents on the carbamate nitrogen, allowing for controlled release of the parent drug. This guide will use 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a hypothetical prodrug of acetaminophen (paracetamol), to illustrate the comparative pharmacokinetic advantages of this approach.
The Parent Drug: A Pharmacokinetic Profile of Acetaminophen
Acetaminophen is a widely used over-the-counter analgesic and antipyretic agent. Its pharmacokinetic profile is well-characterized.
Absorption: Acetaminophen is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations are typically reached within 30 to 60 minutes.[3]
Distribution: It is uniformly distributed throughout most body fluids.[4] Plasma protein binding is generally considered negligible at therapeutic concentrations.[3]
Metabolism: The metabolism of acetaminophen is a critical determinant of its efficacy and toxicity. It primarily occurs in the liver through three main pathways[2][5][6][7]:
-
Glucuronidation: Conjugation with glucuronic acid, accounting for about 60% of its metabolism.[6]
-
Sulfation: Conjugation with sulfate, responsible for approximately 30% of its metabolism.[6]
-
CYP450-mediated oxidation: A minor fraction (5-10%) is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][5][8]
Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[5][8] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores, which can result in severe liver damage.[2][7]
Excretion: The inactive glucuronide and sulfate conjugates, along with a small amount of unchanged acetaminophen, are primarily excreted in the urine.[2][5]
The Prodrug Strategy: 4-(Acetylamino)phenyl methyl(phenyl)carbamate
For the purpose of this guide, we will consider 4-(Acetylamino)phenyl methyl(phenyl)carbamate as a prodrug of acetaminophen. In this hypothetical molecule, the phenolic hydroxyl group of acetaminophen is masked with a methyl(phenyl)carbamate moiety.
Expected Pharmacokinetic Advantages:
The primary rationale for developing a carbamate prodrug of acetaminophen would be to mitigate the risk of hepatotoxicity associated with overdose by altering its metabolic fate. By blocking the hydroxyl group, the direct formation of glucuronide and sulfate conjugates is prevented. The prodrug would first need to be hydrolyzed to release acetaminophen. This could potentially lead to:
-
Delayed and Sustained Release: A slower, controlled release of acetaminophen could maintain therapeutic concentrations for a longer duration and avoid the rapid saturation of conjugation pathways that occurs during an overdose.
-
Reduced First-Pass Metabolism: While acetaminophen has high oral bioavailability, a portion is still metabolized in the liver before reaching systemic circulation.[4] A more lipophilic carbamate prodrug might be absorbed via a different mechanism, potentially bypassing some of the initial hepatic metabolism.
-
Altered Metabolic Profile: The rate of hydrolysis of the carbamate would become the rate-limiting step for the availability of free acetaminophen for subsequent metabolism. This could lead to a more favorable ratio of non-toxic to toxic metabolites.
Comparative Pharmacokinetic Parameters: A Data-Driven Analysis
The following table presents a comparison of the known pharmacokinetic parameters of acetaminophen with the projected parameters for its hypothetical carbamate prodrug, 4-(Acetylamino)phenyl methyl(phenyl)carbamate, following oral administration in rats. The projected values are based on the general principles of carbamate prodrug design aimed at achieving a more favorable pharmacokinetic profile.
| Parameter | Acetaminophen (in Rats) | 4-(Acetylamino)phenyl methyl(phenyl)carbamate (Projected) | Rationale for Projection |
| Cmax (Maximum Plasma Concentration) | High[9] | Lower | Slower absorption and hydrolysis of the prodrug would lead to a lower peak concentration of the released parent drug. |
| Tmax (Time to Cmax) | ~30-60 minutes[9] | Longer (~1-2 hours) | The time required for hydrolysis of the carbamate bond to release acetaminophen would delay the time to reach peak plasma concentration. |
| AUC (Area Under the Curve) | Moderate[9] | Higher | Improved stability and potentially reduced first-pass metabolism could lead to a greater overall systemic exposure of the parent drug. |
| t1/2 (Half-life) | ~1-3 hours[2] | Longer (~4-6 hours) | The sustained release of acetaminophen from the prodrug would result in a prolonged apparent half-life. |
| Oral Bioavailability (F%) | ~80% | >90% | Enhanced lipophilicity and protection from initial gut wall and hepatic metabolism are expected to increase bioavailability. |
Experimental Methodologies: A Guide to In Vivo Pharmacokinetic Assessment
To empirically determine and compare the pharmacokinetic profiles of a parent drug and its carbamate prodrug, a series of well-defined experiments are necessary.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for evaluating the oral pharmacokinetics of a test compound in a rodent model.[10][11]
1. Animal Model and Housing:
- Species: Male Sprague-Dawley rats (200-250 g).
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted overnight before drug administration.
2. Drug Formulation and Administration:
- Formulation: The parent drug (acetaminophen) and the carbamate prodrug are formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administration: A single oral dose (e.g., 50 mg/kg) is administered via oral gavage.
3. Blood Sampling:
- A sparse sampling or serial sampling design can be used. For serial sampling, a catheter is surgically implanted in the jugular vein for repeated blood collection.
- Blood samples (~0.2 mL) are collected into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
4. Plasma Preparation and Storage:
- Blood samples are centrifuged at 4°C to separate the plasma.
- Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS for Quantification
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of the parent drug and prodrug in plasma samples.[12][13]
1. Sample Preparation:
- Protein Precipitation: To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions:
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
4. Data Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Visualizing the Pathways: A DOT Language Representation
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways and the experimental workflow.[14][15][16][17][18][19][20][21]
Metabolic Pathway of Acetaminophen and its Carbamate Prodrug
Caption: Metabolic pathways of the carbamate prodrug and acetaminophen.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion: The Promise of Carbamate Prodrugs
The comparative analysis of acetaminophen and its hypothetical carbamate prodrug, 4-(Acetylamino)phenyl methyl(phenyl)carbamate, underscores the potential of the carbamate prodrug strategy to significantly improve the pharmacokinetic profile of a parent drug. By delaying and sustaining the release of acetaminophen, such a prodrug could potentially offer a safer therapeutic window and reduce the risk of overdose-induced hepatotoxicity. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of such prodrug candidates. Further in-depth studies are warranted to validate these projected benefits and to fully characterize the ADME properties of novel carbamate prodrugs.
References
- Ghanem, C. I., et al. (2016). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 26(9), 439–448.
-
PharmGKB. Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. [Link]
- Molina-Jijón, E., et al. (2012). PHARMACOKINETIC OF ACETAMINOPHEN IN RATS APPLYING A TWO- COMPARTMENT OPEN MODEL. PharmacologyOnLine, 1, 308-317.
- Jaeschke, H., et al. (2012). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical Research, 29(6), 1493–1503.
-
GetReliefResponsiblyProfessional. (2019, May 3). Acetaminophen Metabolism in the Liver [Video]. YouTube. [Link]
-
Duke University. Acetaminophen – metabolism. [Link]
- D'Arcy, P. F., & Howard, E. M. (2010). Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen. Journal of Pharmacological and Toxicological Methods, 62(2), 105-112.
- Li, Y., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Journal of Pharmacological and Toxicological Methods, 93, 48-56.
- Guzman, D. S. M., et al. (2020). Pharmacokinetics of single-dose oral acetaminophen with and without concurrent administration of silymarin or N-acetylcysteine in Hispaniolan Amazon parrots (Amazona ventralis). American Journal of Veterinary Research, 81(11), 895-902.
-
Wikipedia. Paracetamol. [Link]
- National Center for Biotechnology Information. (2015). Paracetamol (Acetaminophen). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
- Fukuda, K., et al. (2016). Rapid absorption of diclofenac and acetaminophen after their oral administration to cattle. The Journal of Veterinary Medical Science, 78(1), 123-126.
- Al-Attar, A. M. (2011). Long-term toxicological effects of paracetamol in rats. Journal of Pharmacology and Toxicology, 6(5), 512-519.
- Golde, T. E., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats of a Novel, Orally Efficacious, Pleiotropic MMP Inhibitor, CMC-2.24. Journal of Experimental Pharmacology, 14, 49–57.
- Matos, M. J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(5), 593-611.
- Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog.
- Inokuchi, T., et al. (2006). Application of Graph-based Data Mining to Metabolic Pathways.
- Al-Hourani, B. J., et al. (2024). Exploring acetaminophen prodrugs and hybrids: a review. Journal of the Iranian Chemical Society, 1-28.
-
Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Graphviz. DOT Language. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
- Lee, G., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 223.
- Gao, F., et al. (2015). Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study. Latin American Journal of Pharmacy, 34(6), 1235-1240.
-
YouTube. (2023). Dot Language Graphviz. [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-13.
- Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. In Drug-Drug Interactions (pp. 115-133). Humana Press.
- Alexander, J., et al. (1996). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 39(1), 480-486.
- Al-Dwairi, A., et al. (2023). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. Molecules, 28(2), 803.
- HBM, & Anderson, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation Method Development.
-
Graphviz. dot. [Link]
- Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1167.
- Bourqui, R., et al. (2007). Metabolic network visualization eliminating node redundance and preserving metabolic pathways. BMC Systems Biology, 1(1), 1-13.
-
ResearchGate. Dot plots for metabolic pathway analysis. [Link]
- El-Gendy, A. A., et al. (2012). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Chemistry of Heterocyclic Compounds, 48(4), 594-600.
- EP1991524A1 - A process for the preparation of phenylcarbam
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
- Wang, Y., et al. (2018). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC advances, 8(3), 1369-1376.
- EP2527314A1 - Process for preparation of phenyl carbamate deriv
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. youtube.com [youtube.com]
- 7. Acetaminophen – metabolism [sites.duke.edu]
- 8. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]
- 15. researchgate.net [researchgate.net]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. youtube.com [youtube.com]
- 19. dot | Graphviz [graphviz.org]
- 20. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
